2-Chloropyridine-d4
Overview
Description
2-Chloropyridine-d4 is a deuterated derivative of 2-chloropyridine, where four hydrogen atoms in the pyridine ring are replaced with deuterium. This compound is often used in scientific research due to its unique isotopic properties, which make it valuable in various analytical and synthetic applications.
Scientific Research Applications
2-Chloropyridine-d4 is widely used in scientific research due to its deuterated nature. Some of its applications include:
Analytical Chemistry: Used as an internal standard in nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and molecular structures.
Medicinal Chemistry: Employed in the synthesis of deuterated drugs to improve metabolic stability and reduce side effects.
Isotope Labeling: Utilized in tracer studies to track the movement and transformation of molecules in biological systems.
Material Science: Applied in the development of advanced materials with specific isotopic compositions for enhanced properties.
Mechanism of Action
Target of Action
2-Chloropyridine-d4 is a halogenated derivative of pyridine . It is primarily used as an intermediate in various chemical reactions
Mode of Action
The mode of action of this compound involves its interaction with nucleophiles. When nucleophiles are added to 2-Chloropyridine, the heterocycle is transformed into pyridine derivatives with the second and fourth carbons replaced . This reaction is a key step in the synthesis of various compounds.
Biochemical Pathways
It is known that the compound plays a significant role in the synthesis of various other compounds, including fungicides, insecticides, antihistamines, and antiarrhythmics .
Result of Action
The result of the action of this compound is the production of various compounds. These include pyrithione, pyripropoxyfen, chlorphenamine, and disopyramide . In these conversions, the chloride is displaced .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of a halogen moiety significantly retards the degradation of the pyridine ring . This suggests that the stability and efficacy of this compound could be affected by its chemical environment.
Safety and Hazards
Future Directions
The understanding of the possible modes of intermolecular interactions with participation of the chlorine, bromine or iodine atoms provides suitable background for the prediction of the arrangement molecules in the crystalline phase . This knowledge can be used to develop new methods for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .
Biochemical Analysis
Biochemical Properties
It is known that 2-Chloropyridine, the parent compound, reacts with nucleophiles to generate pyridine derivatives substituted at the second and fourth carbons on the heterocycle . This suggests that 2-Chloropyridine-d4 may interact with enzymes, proteins, and other biomolecules in a similar manner.
Cellular Effects
It is known that 2-Chloropyridine, the parent compound, is used to generate antihistamines and antiarrythymics , suggesting that it may have effects on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is known that 2-Chloropyridine, the parent compound, reacts with nucleophiles to generate pyridine derivatives . This suggests that this compound may exert its effects at the molecular level through similar interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Chloropyridine-d4 can be synthesized through the deuteration of 2-chloropyridine. The process typically involves the exchange of hydrogen atoms with deuterium using deuterium oxide (D2O) or other deuterium sources under specific conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the exchange process.
Industrial Production Methods
Industrial production of this compound involves large-scale deuteration processes. These processes are optimized to achieve high yields and purity of the deuterated compound. The use of advanced catalytic systems and controlled reaction environments ensures the efficient production of this compound.
Chemical Reactions Analysis
Types of Reactions
2-Chloropyridine-d4 undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in this compound can be substituted by nucleophiles, leading to the formation of various pyridine derivatives.
Oxidation Reactions: Oxidation of this compound can yield 2-chloropyridine-N-oxide.
Reduction Reactions: Reduction processes can convert this compound into other reduced forms of pyridine derivatives.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alkoxides.
Oxidizing Agents: Oxidizing agents such as hydrogen peroxide or peracids are used for oxidation reactions.
Reducing Agents: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in reduction reactions.
Major Products
Substitution Products: Various substituted pyridine derivatives depending on the nucleophile used.
Oxidation Products: 2-Chloropyridine-N-oxide.
Reduction Products: Reduced pyridine derivatives.
Comparison with Similar Compounds
2-Chloropyridine-d4 can be compared with other deuterated and non-deuterated pyridine derivatives:
2-Chloropyridine: The non-deuterated form, commonly used in the synthesis of pharmaceuticals and agrochemicals.
3-Chloropyridine: An isomer with the chlorine atom at the third position, used in similar applications but with different reactivity.
4-Chloropyridine: Another isomer with the chlorine atom at the fourth position, also used in various chemical syntheses.
The uniqueness of this compound lies in its deuterated nature, which provides distinct advantages in analytical and synthetic applications due to the isotopic effects of deuterium.
Properties
IUPAC Name |
2-chloro-3,4,5,6-tetradeuteriopyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClN/c6-5-3-1-2-4-7-5/h1-4H/i1D,2D,3D,4D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKDGRDCXVWSXDC-RHQRLBAQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=NC(=C1[2H])Cl)[2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
117.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1001003-94-6 | |
Record name | 1001003-94-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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